Researchers have explored methods for synthesizing 7-Methyl-1-indanone. One study describes a synthesis route starting from readily available materials ().
7-Methyl-1-indanone may serve as a starting material for the synthesis of more complex molecules. The indanone core structure is present in various bioactive compounds, and modifications on this core can lead to molecules with desired properties ().
A related compound, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has been shown to exhibit antibacterial activity (). This suggests that 7-Methyl-1-indanone itself might also possess some biological activity, but further research is needed to explore this possibility.
7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It features a ketone functional group attached to an indane structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The presence of the methyl group at the seventh position of the indanone structure contributes to its distinct chemical behavior and biological properties .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.
Research indicates that 7-Methyl-1-indanone exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes. Notably, it has been shown to interact with adrenergic receptors, which are crucial for mediating responses to catecholamines like adrenaline and noradrenaline. The compound's cytotoxic properties may also make it beneficial in targeting cancer cells .
Several synthetic routes are available for producing 7-Methyl-1-indanone:
These methods can yield high quantities of 7-Methyl-1-indanone, making them suitable for both laboratory and industrial applications.
7-Methyl-1-indanone finds applications in various fields:
Studies have highlighted the interactions of 7-Methyl-1-indanone with specific biological targets. For instance, its ability to modulate adrenergic receptors suggests potential implications in pharmacology, particularly concerning cardiovascular responses and neurological functions. Additionally, its cytotoxic effects have been examined in cancer research contexts .
Several compounds share structural similarities with 7-Methyl-1-indanone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxy-7-methyl-1-indanone | Hydroxyl group at the fourth position | Exhibits different reactivity due to hydroxyl substitution. |
4-Bromo-7-hydroxy-1-indanone | Bromine substitution at the fourth position | Enhanced reactivity due to electrophilic nature of bromine. |
4,7-Dimethoxy-1-indanone | Two methoxy groups at positions four and seven | Unique solubility properties due to methoxy groups. |
The uniqueness of 7-Methyl-1-indanone lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activities compared to these similar compounds .
Irritant